molecular formula C14H20N2O4 B4558484 ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE

ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE

Cat. No.: B4558484
M. Wt: 280.32 g/mol
InChI Key: PNMKKCVHUCHJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE is an ester compound characterized by its unique structure, which includes an ethyl group, a methoxy group, and a methyl group attached to an aniline derivative. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE typically involves the esterification of 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOIC acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and methyl groups on the aniline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Hydrolysis: 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOIC acid and ethanol.

    Reduction: Corresponding alcohol derivative.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The methoxy and methyl groups on the aniline ring may also play a role in modulating the compound’s activity by affecting its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    ETHYL ACETATE: A simple ester used as a solvent and in flavorings.

    METHYL BUTYRATE: Another ester with a fruity odor used in perfumes and flavorings.

    ETHYL PROPIONATE: Similar in structure but with different substituents, used in similar applications.

Uniqueness

ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(2-methoxy-5-methylphenyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-4-20-13(17)7-8-15-14(18)16-11-9-10(2)5-6-12(11)19-3/h5-6,9H,4,7-8H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMKKCVHUCHJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ETHYL 3-{[(2-METHOXY-5-METHYLANILINO)CARBONYL]AMINO}PROPANOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.